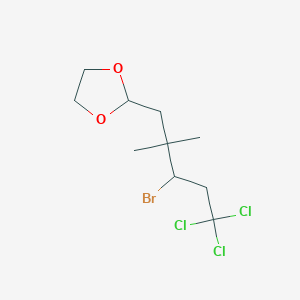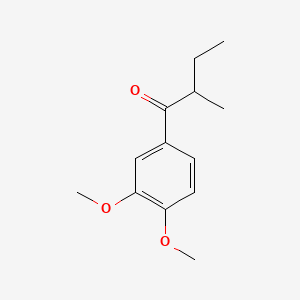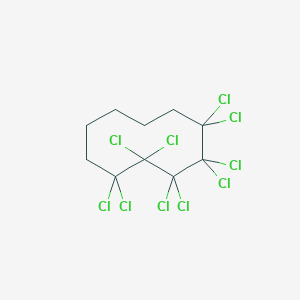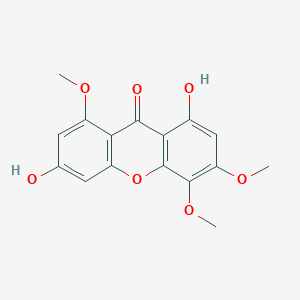
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate is a complex organophosphorus compound It is characterized by its unique structure, which includes both phosphoramido and phosphoromorpholinothioate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate typically involves multiple steps. One common method includes the reaction of a phosphoramidate with a morpholine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphorus atom, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine derivatives.
Applications De Recherche Scientifique
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved may include phosphorylation and dephosphorylation processes, which are crucial in various cellular activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate
- O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate
- O-Methyl S-2-diethylaminoethyl ethylphosphonothiolate
Uniqueness
O-Methyl S-(dipropylaminophosphoramido)ethyl phosphoromorpholinothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63717-19-1 |
|---|---|
Formule moléculaire |
C13H32N4O4P2S |
Poids moléculaire |
402.43 g/mol |
Nom IUPAC |
N-[[2-[methoxy(morpholin-4-yl)phosphoryl]sulfanylethylamino]-(propylamino)phosphoryl]propan-1-amine |
InChI |
InChI=1S/C13H32N4O4P2S/c1-4-6-14-22(18,15-7-5-2)16-8-13-24-23(19,20-3)17-9-11-21-12-10-17/h4-13H2,1-3H3,(H3,14,15,16,18) |
Clé InChI |
VZBYWKDRWCZNOW-UHFFFAOYSA-N |
SMILES canonique |
CCCNP(=O)(NCCC)NCCSP(=O)(N1CCOCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


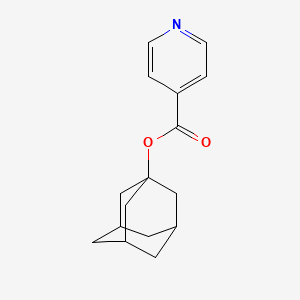
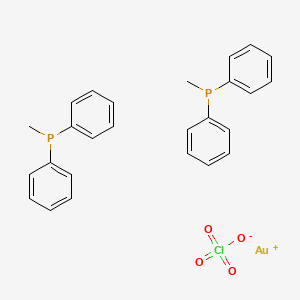
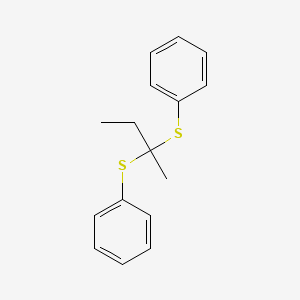

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)


